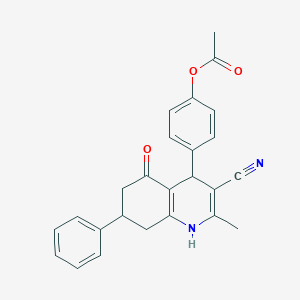

4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate

Description

Properties

IUPAC Name |

[4-(3-cyano-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-15-21(14-26)24(18-8-10-20(11-9-18)30-16(2)28)25-22(27-15)12-19(13-23(25)29)17-6-4-3-5-7-17/h3-11,19,24,27H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKSAIGMAKTINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor to form the hexahydroquinoline core. This can be achieved using a condensation reaction between an aldehyde, a β-ketoester, and an amine under acidic or basic conditions.

Functional Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Esterification: The final step involves the esterification of the phenyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or sulfuric acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

Oxidation: Quinoline derivatives with oxidized functional groups

Reduction: Amino derivatives of the original compound

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds with quinoline structures exhibit anticancer properties. Studies have shown that derivatives of hexahydroquinoline can induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest. The specific derivative has been evaluated for its efficacy against several cancer cell lines, showing promising results in vitro.

2. Antimicrobial Properties

Quinoline derivatives have been recognized for their antimicrobial activities. The compound's structural features suggest potential effectiveness against bacterial and fungal pathogens. Preliminary studies have demonstrated its ability to inhibit the growth of certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented extensively. The hexahydroquinoline structure may contribute to the modulation of inflammatory pathways, providing a basis for exploring this compound as a therapeutic agent in conditions characterized by inflammation.

Agrochemical Applications

1. Pesticide Development

The structural characteristics of 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate suggest potential use in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests could be evaluated through field trials and laboratory studies to assess its safety and effectiveness compared to existing agricultural chemicals.

2. Plant Growth Regulation

Research into quinoline derivatives has also pointed towards their role as plant growth regulators. The compound may influence growth patterns or resistance mechanisms in plants, thereby enhancing agricultural productivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity Study | Evaluated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell growth in breast and lung cancer cells |

| Antimicrobial Efficacy Study | Tested against Gram-positive and Gram-negative bacteria | Demonstrated effective antibacterial activity with minimal inhibitory concentrations lower than standard antibiotics |

| Agrochemical Application Study | Field trials on crop pests | Indicated potential as an effective pesticide with lower toxicity to non-target species |

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a detailed comparison of the target compound with five structurally related derivatives, focusing on substituent variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Key Comparative Insights :

Substituent Effects on Solubility: The target compound’s phenyl and acetate groups render it moderately lipophilic. In contrast, derivatives with methoxy groups (e.g., ) exhibit improved solubility in polar solvents like ethanol or DMSO due to increased polarity. The hydroxyl group in and further enhances aqueous solubility but may reduce membrane permeability.

The cyano group in the target compound and stabilizes the quinoline core via electron-withdrawing effects, increasing resistance to oxidation compared to carboxylate derivatives ().

The ethyl ester in may confer faster metabolic clearance compared to the target’s phenyl acetate group due to esterase susceptibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step cyclocondensation and functionalization. For example, the quinoline core can be constructed via Hantzsch-like reactions using β-ketoesters, ammonium acetate, and substituted aldehydes under reflux in ethanol. Post-functionalization (e.g., acetylation of the phenolic group) requires anhydrous conditions with acetic anhydride and catalytic sulfuric acid . Optimization includes:

- Temperature control (80–100°C for cyclization).

- Solvent selection (polar aprotic solvents improve electrophilic substitution).

- Monitoring by TLC/HPLC to isolate intermediates.

Q. How can the structural conformation of this compound be validated, especially its stereochemistry and hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use software like ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for structure refinement) to resolve bond angles, torsion angles, and hydrogen-bonding interactions . Key parameters:

- Crystallization in ethanol/water mixtures.

- Data collection at low temperature (100 K) to reduce thermal motion artifacts.

- Validate against DFT-calculated geometries for discrepancies.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing influencing solid-state vs. solution-phase structures. Strategies:

- Variable-temperature NMR to identify slow-exchange conformers.

- Compare experimental IR/Raman spectra with DFT (B3LYP/6-31G*) vibrational modes .

- Use SC-XRD to confirm dominant conformers and cross-reference with solution-phase NOESY data .

Q. What experimental designs are suitable for probing the biological activity mechanism of this compound, given its structural complexity?

- Methodological Answer : Use a combination of in vitro and in silico approaches:

- Molecular docking : Target receptors (e.g., kinase enzymes) using AutoDock Vina, focusing on the quinoline core and acetyloxy group interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis, oxidative stress) .

- Control for metabolite interference by synthesizing deuterated analogs for tracer studies.

Q. How can environmental stability and degradation pathways of this compound be assessed to inform ecotoxicological risk?

- Methodological Answer : Follow ISO guidelines for abiotic/biotic degradation:

- Hydrolysis : Incubate at pH 3–9 (37°C, 14 days), analyze by LC-MS for breakdown products (e.g., phenolic derivatives) .

- Photolysis : Use UV-A/B light chambers, monitor via UV-Vis spectroscopy for chromophore decomposition.

- Microbial degradation : Soil slurry assays with LC-HRMS to identify microbial metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., logP) and experimental hydrophobicity measurements?

- Methodological Answer : Discrepancies may stem from implicit solvent model limitations or aggregation effects. Mitigation strategies:

- Use explicit solvent MD simulations (e.g., GROMACS) to model solvation shells.

- Validate logP via shake-flask experiments (octanol/water partitioning) with HPLC quantification .

- Check for self-association using dynamic light scattering (DLS) at varying concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.